molecular formula C18H19ClN4O2S B2545128 2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021253-10-0

2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2545128
CAS RN: 1021253-10-0
M. Wt: 390.89
InChI Key: ZZVIRYUYFBGWID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several notable structural features, including a pyridazine ring, a pyrrolidine ring, and a chlorophenyl group. The pyridazine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridazine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and the thioether could enhance its solubility in polar solvents .

Scientific Research Applications

  • Synthetic Chemistry and Medicinal Applications :

    • This compound is part of a class of Pyridazino(4,5-b)indole-1-acetamide compounds, which have been noted for their activity in various therapeutic areas including cardiac, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).
  • Oxidation Reactivity and Chemical Synthesis :

    • The oxidation of compounds structurally related to 2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide has been studied. This research explored the chemical oxidation of related compounds, which yielded various products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
  • Molecular Docking and Antimicrobial Activity :

    • Novel pyridine derivatives, which include compounds structurally similar to the one , have been subjected to in silico molecular docking screenings, indicating moderate to good binding energies on target proteins. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
  • Dehydration and Synthesis Methods in Organic Chemistry :

    • Studies on the dehydration of related 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which is a method for synthesizing various derivatives. This research provides insights into synthetic methods relevant to the compound (Kavina et al., 2018).
  • Insecticidal Properties :

    • Research on heterocycles incorporating a thiadiazole moiety, derived from related compounds, demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control (Fadda et al., 2017).
  • Structural and Activity Studies in Pharmacology :

    • A series of related N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. This research highlights the importance of structural variations in determining biological activity (Barlow et al., 1991).

Safety and Hazards

As this compound is a novel or less-studied substance, specific safety and hazard information may not be available.

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study in medicinal chemistry or drug discovery .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c19-14-5-3-13(4-6-14)11-16(24)20-15-7-8-17(22-21-15)26-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVIRYUYFBGWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

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